molecular formula C18H35NO2 B12493461 N-hexyl-5-oxododecanamide

N-hexyl-5-oxododecanamide

Cat. No.: B12493461
M. Wt: 297.5 g/mol
InChI Key: VHLRXUDCNYIUMO-UHFFFAOYSA-N
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Description

N-Hexyl-5-oxododecanamide is a synthetic amide derivative characterized by a 12-carbon backbone (dodecanamide) with a ketone group at the fifth carbon and a hexyl alkyl chain attached to the amide nitrogen. Its molecular structure grants it unique physicochemical properties, including moderate lipophilicity due to the hexyl chain and polar functionality from the amide and ketone groups.

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

N-hexyl-5-oxododecanamide

InChI

InChI=1S/C18H35NO2/c1-3-5-7-9-10-13-17(20)14-12-15-18(21)19-16-11-8-6-4-2/h3-16H2,1-2H3,(H,19,21)

InChI Key

VHLRXUDCNYIUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCC(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexyl-5-oxododecanamide can be synthesized through the reaction of hexylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-5-oxododecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-Hexyl-5-oxododecanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N-hexyl-5-oxododecanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinct features are highlighted below relative to key analogs:

Compound Key Structural Features Molecular Weight (g/mol) Solubility (Water) Biological Activity
N-Hexyl-5-oxododecanamide C12 chain, 5-oxo group, hexyl-amide ~285.4 (estimated) Low (lipophilic) Under investigation (TBD)
N-Ethyl-5-hydroxypentanamide C5 chain, 5-hydroxyl group, ethyl-amide ~159.2 Moderate Anti-inflammatory, analgesic
Zileuton Hydroxamic acid, aromatic ring 236.3 Low LOX inhibitor (IC50: 0.7 µM)
N-Hydroxyoctanamide C8 chain, hydroxyl-amide 159.2 High General use (unspecified)
Key Observations:

Chain Length and Lipophilicity : this compound’s extended alkyl chain (hexyl vs. ethyl or hydroxy groups) enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to N-Ethyl-5-hydroxypentanamide or N-Hydroxyoctanamide .

Biological Activity Trends : Shorter-chain amides (e.g., N-Ethyl-5-hydroxypentanamide) exhibit better solubility and demonstrated analgesic effects, while hydroxamic acids like Zileuton show potent enzymatic inhibition due to chelation capabilities .

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